

The Kinase Selectivity Profile of BAY-8400: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BAY-8400

Cat. No.: B10827710

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of **BAY-8400**, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The information presented herein is intended to support researchers and drug development professionals in their evaluation and potential application of this compound. All data is compiled from publicly available scientific literature.

Introduction to BAY-8400

BAY-8400 is an orally active small molecule inhibitor targeting DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.^{[1][2][3][4][5]} By inhibiting DNA-PK, **BAY-8400** has been shown to enhance the efficacy of DNA-damaging agents, such as targeted alpha therapies, in preclinical cancer models.^{[6][7]} The compound emerged from a lead optimization program starting from a triazoloquinoline hit identified in a screen for Ataxia Telangiectasia and Rad3-related protein (ATR) inhibitors.^{[6][7][8]}

Kinase Selectivity Profile

The kinase selectivity of **BAY-8400** has been extensively evaluated through various screening methods, including an in-house kinase panel and the KINOMEScan® profiling service from DiscoverX. These assessments are crucial for understanding the compound's specificity and potential off-target effects.

Biochemical IC50 Data

The half-maximal inhibitory concentration (IC50) of **BAY-8400** against its primary target, DNA-PK, is 81 nM.[\[1\]](#)[\[3\]](#)[\[9\]](#) The compound has been profiled against a panel of related kinases to determine its selectivity. A summary of the biochemical IC50 values for key kinases is presented in Table 1.

Table 1: Biochemical IC50 Values of **BAY-8400** Against a Panel of Kinases

Kinase	IC50 (nM)
DNA-PK	81 [1] [3] [9]
PI3Kβ	117 [9] [10]
ATR	394 [9] [10]
mTOR	1910 [9] [10]
ATM	19300 [9] [10]

KINOMEScan Profiling

BAY-8400 was further evaluated in a KINOMEScan panel consisting of 365 kinases. At a concentration of 1 μM, greater than 50% inhibition was observed for only three kinases, including DNA-PK, demonstrating a high degree of selectivity.[\[9\]](#)[\[10\]](#)

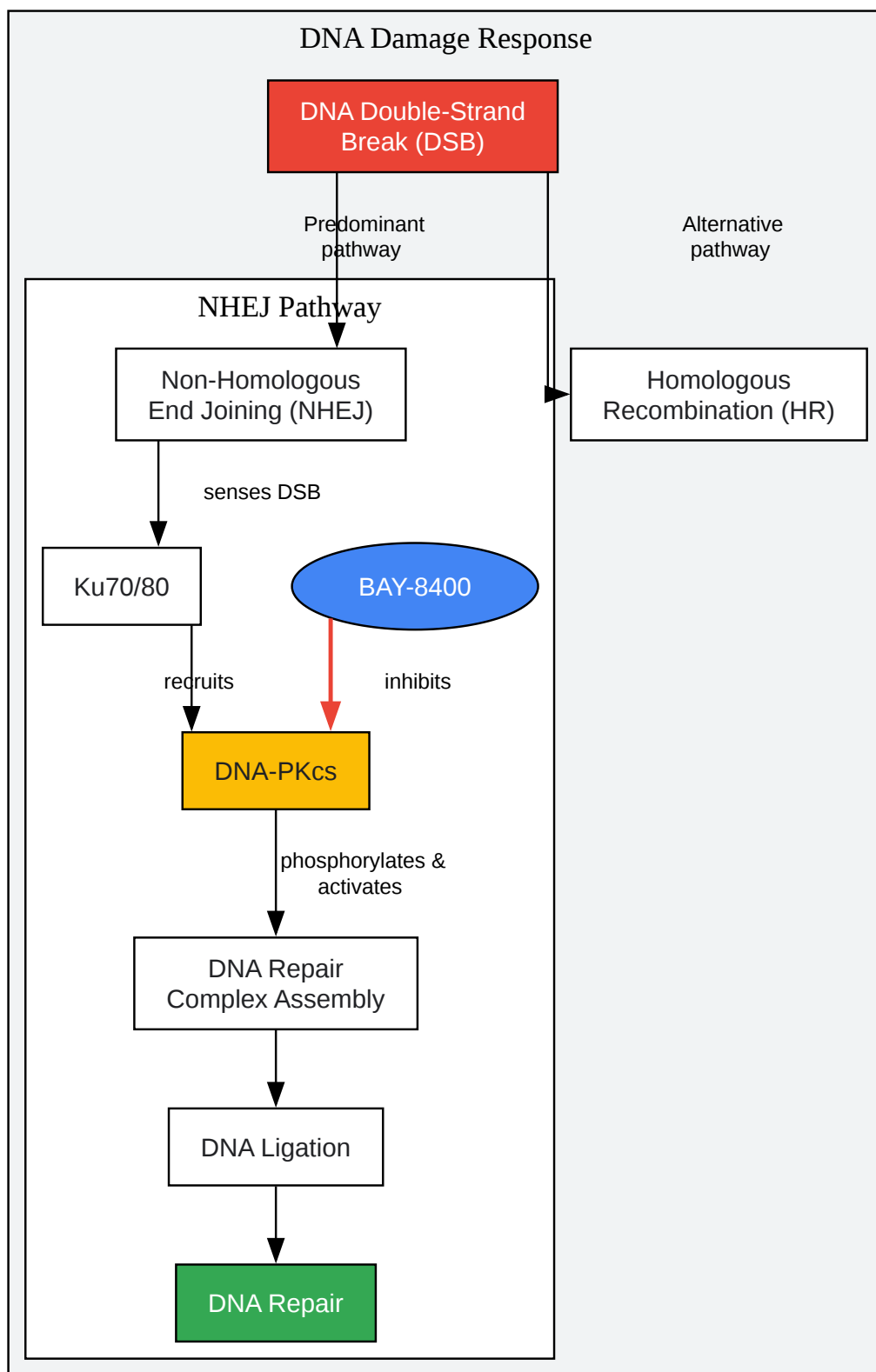
Cellular Assay Data

In cellular mechanistic assays, **BAY-8400** demonstrated potent on-target activity and selectivity. The IC50 for the inhibition of γH2AX phosphorylation in ATM-negative HT-144 cells was 69 nM.[\[6\]](#) The compound showed good selectivity against PI3K and ATR in cellular assays, with IC50 ratios of >15 for PI3K/DNA-PK and >34 for ATR/DNA-PK.[\[9\]](#)

Signaling Pathway

BAY-8400 targets the DNA Damage Response (DDR) pathway, specifically the Non-Homologous End Joining (NHEJ) branch. DNA-PK is a critical component of this pathway, responsible for the repair of DNA double-strand breaks. The inhibition of DNA-PK by **BAY-8400**

disrupts this repair mechanism, leading to the accumulation of DNA damage and subsequent cell death, particularly in combination with DNA-damaging agents.



[Click to download full resolution via product page](#)

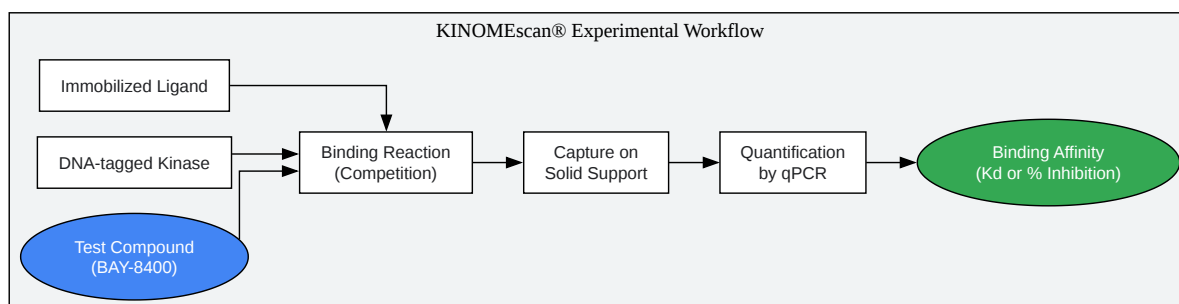
Figure 1: Simplified signaling pathway of the DNA Damage Response, highlighting the role of **BAY-8400** in the inhibition of the NHEJ pathway.

Experimental Protocols

The following sections outline the general methodologies for the key experiments cited in this guide. These are representative protocols and may not reflect the exact procedures used for generating the **BAY-8400** data.

KINOMEScan® Assay

The KINOMEScan® technology by DiscoverX is an active site-directed competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.



[Click to download full resolution via product page](#)

Figure 2: General workflow for the KINOMEScan® assay.

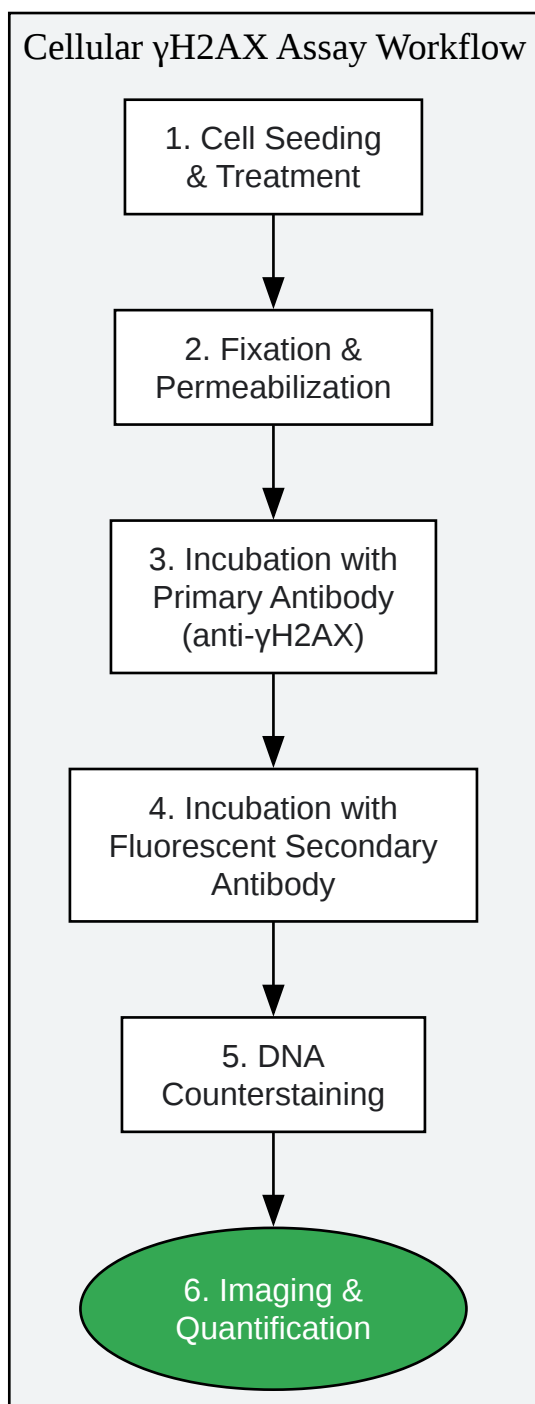
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified using qPCR. A reduction in the amount of captured kinase in the presence of the test compound indicates binding.

General Protocol:

- A DNA-tagged kinase, an immobilized ligand, and the test compound (**BAY-8400**) are combined.
- The mixture is incubated to allow for competitive binding to reach equilibrium.
- The kinase that binds to the immobilized ligand is captured on a solid support.
- Unbound components are washed away.
- The amount of captured, DNA-tagged kinase is quantified using qPCR.
- The results are compared to a control reaction without the test compound to determine the percentage of inhibition or to calculate the dissociation constant (K_d).

Cellular γ H2AX Phosphorylation Assay

This immunofluorescence-based assay quantifies the formation of γ H2AX foci, a marker for DNA double-strand breaks, in cells.



[Click to download full resolution via product page](#)

Figure 3: General workflow for a cellular γ H2AX phosphorylation assay.

Principle: Following DNA damage, histone H2AX is phosphorylated at serine 139 (γ H2AX). This modified histone can be detected using a specific primary antibody followed by a fluorescently

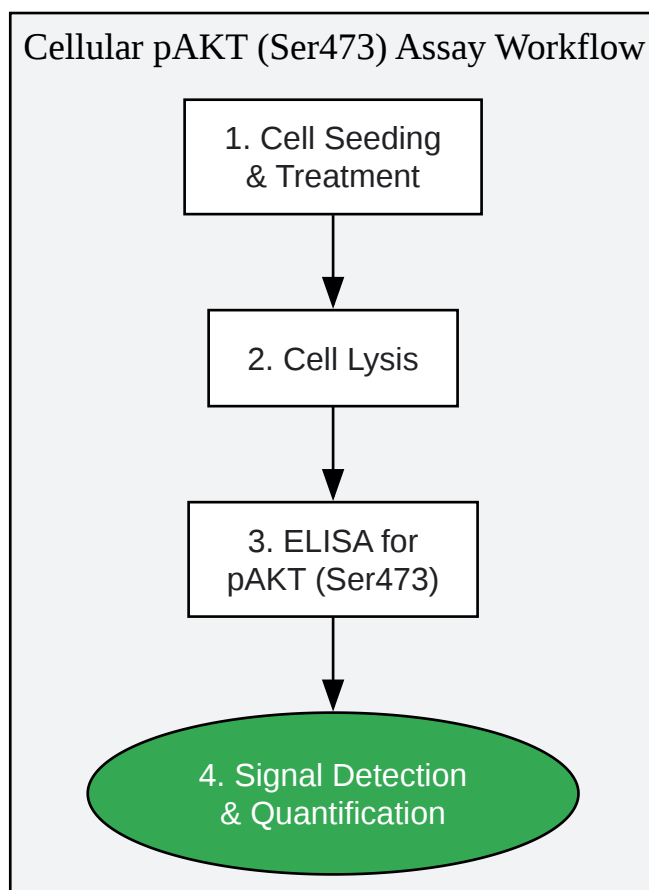
labeled secondary antibody. The fluorescence intensity or the number of foci per nucleus is then quantified.

General Protocol:

- Cells (e.g., HT-144) are seeded in microplates and treated with **BAY-8400** at various concentrations, often in combination with a DNA-damaging agent.
- After treatment, the cells are fixed with a solution like formaldehyde and permeabilized with a detergent (e.g., Triton X-100 or ethanol) to allow antibody entry.
- The cells are incubated with a primary antibody specific for γ H2AX.
- After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.
- The nuclear DNA is counterstained with a dye such as DAPI or propidium iodide.
- The cells are imaged using high-content microscopy or analyzed by flow cytometry to quantify the γ H2AX signal. The IC50 is calculated based on the dose-dependent inhibition of γ H2AX formation.

Cellular pAKT (Ser473) Phosphorylation Assay

This assay measures the phosphorylation of AKT at serine 473, a downstream marker of the PI3K/mTOR signaling pathway, to assess off-target activity of kinase inhibitors.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abioreagents.com [abioreagents.com]
- 3. mesoscale.com [mesoscale.com]
- 4. drughunter.com [drughunter.com]

- 5. abmole.com [abmole.com]
- 6. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Assay Panel [bio-protocol.org]
- 8. Cytometric Analysis of DNA Damage: Phosphorylation of Histone H2AX as a Marker of DNA Double-Strand Breaks (DSBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mesoscale.com [mesoscale.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [The Kinase Selectivity Profile of BAY-8400: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827710#the-kinase-selectivity-profile-of-bay-8400]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com